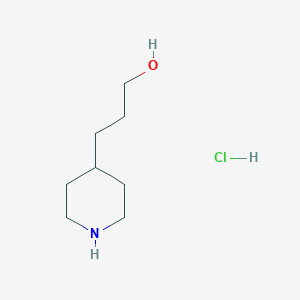
3-(Piperidin-4-YL)propan-1-OL hydrochloride
Overview
Description
3-(Piperidin-4-YL)propan-1-OL is a potent and selective inhibitor of the protein kinase activity of Pim1 . It inhibits the phosphorylation of Pim1 at its optimal binding site, leading to cellular apoptosis .
Molecular Structure Analysis
The molecular formula of 3-(Piperidin-4-YL)propan-1-OL hydrochloride is C8H17NO.HCl . It has a complexity of 79.3, a rotatable bond count of 3, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 2 .Chemical Reactions Analysis
This compound inhibits the phosphorylation of Pim1 at its optimal binding site, leading to cellular apoptosis . It has been shown to inhibit the growth of human tumor cells in vivo, as well as inhibiting cell proliferation in vitro .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molar refractivity of 53.3, a topological polar surface area of 32.26, and a heavy atom count of 11 .Scientific Research Applications
Synthesis and Pharmacological Properties
The synthesis and pharmacological exploration of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol have been extensively studied. These derivatives include trihexyphenidyl, biperiden, pridinol, cycrimine, and diphenidol, highlighting their significance in medicinal chemistry. The development of these compounds demonstrates the versatility of piperidine derivatives in pharmacology, suggesting a broad range of potential applications in treating various conditions (R. Vardanyan, 2018).
Crystal and Molecular Structures
The crystal and molecular structures of rac-threo-ifenprodil and two other 4-benzylpiperidinyl derivatives have been characterized, providing insight into the physical and chemical properties of these compounds. Understanding the crystal structures aids in the design and development of new drugs by revealing the conformational preferences and potential interaction sites of these molecules (M. Kubicki & P. W. Codding, 2003).
Electrophilic Compounds
The development of a procedure for identifying Biperiden Hydrochloride with specificity for Triperiden Hydrochloride showcases the importance of analytical methods in distinguishing closely related compounds. Such techniques are crucial for ensuring the purity and efficacy of pharmacological agents (N. E. Kuz’mina et al., 2018).
Agricultural Applications
Investigations into the synthesis, structure, and growth-promoting activity of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols reveal the potential agricultural applications of piperidine derivatives. These compounds have been found to significantly increase the productivity of beetroot seeds and potatoes when used in pre-sowing treatments, highlighting their utility beyond medicinal chemistry (M. Omirzak et al., 2013).
Bioactivity and Antibacterial Properties
A study on the microwave-assisted synthesis and antibacterial activity of certain pyrimidin-2-yl isoindoline-1, 3-diones demonstrates the bioactivity of piperidin-1-yl derivatives. These compounds exhibit significant antibacterial properties, which could be explored for the development of new antibiotics (Ram C.Merugu et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-piperidin-4-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c10-7-1-2-8-3-5-9-6-4-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENDTQFJHJVHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593662 | |
| Record name | 3-(Piperidin-4-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155270-01-2 | |
| Record name | 4-Piperidinepropanol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155270-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Piperidin-4-yl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-4-yl)propan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)
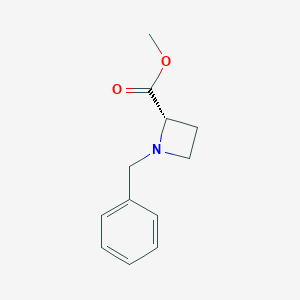
![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)
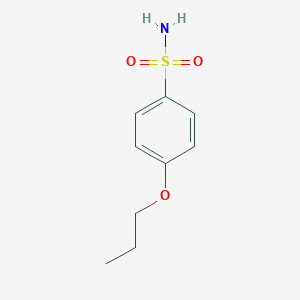

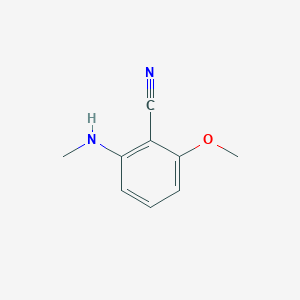

![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)
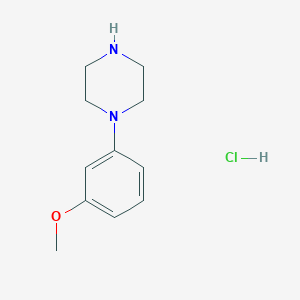
![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)
